molecular formula C9H11BrMgO B060807 3,5-Dimethyl-4-methoxyphenylmagnesium bromide CAS No. 185416-17-5

3,5-Dimethyl-4-methoxyphenylmagnesium bromide

Cat. No.: B060807
CAS No.: 185416-17-5
M. Wt: 239.39 g/mol
InChI Key: XSPAONKQJCLPAB-UHFFFAOYSA-M
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Description

3,5-Dimethyl-4-methoxyphenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is used to form carbon-carbon bonds. The compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Scientific Research Applications

Safety and Hazards

This compound is highly flammable and may form explosive peroxides . It causes severe skin burns and eye damage, and may cause respiratory irritation . It reacts violently with water .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-4-methoxyphenylmagnesium bromide is synthesized by reacting 3,5-dimethyl-4-methoxyphenyl bromide with magnesium metal in an anhydrous ether solvent such as THF. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and stored under an inert atmosphere to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-methoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds. It can also participate in substitution reactions, where it replaces a leaving group in a molecule .

Common Reagents and Conditions

    Nucleophilic Addition: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

    Substitution Reactions: Reacts with alkyl halides to form new carbon-carbon bonds.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-methoxyphenylmagnesium bromide is unique due to the presence of both methyl and methoxy groups on the aromatic ring. These substituents influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

magnesium;2-methoxy-1,3-dimethylbenzene-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.BrH.Mg/c1-7-5-4-6-8(2)9(7)10-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPAONKQJCLPAB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C[C-]=C1)C)OC.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185416-17-5
Record name 185416-17-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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